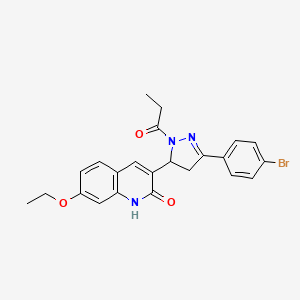
3-(3-(4-bromophényl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)-7-éthoxyquinoléin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-bromophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C23H22BrN3O3 and its molecular weight is 468.351. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(4-bromophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(4-bromophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents anticancéreux
Ce composé pourrait potentiellement être utilisé dans le développement de nouveaux agents anticancéreux . Dans une étude, une série de nouveaux dérivés de 2,3,4,5-tétrahydro-1H-pyrido-[4,3-b] indole ont été conçus en introduisant un groupe alkyle ou aralkyle et un groupe sulfonyle, qui sont considérés comme les pharmacophores de certains médicaments antitumoraux . Tous les composés ont montré une activité antiproliférative modérée à excellente avec des valeurs de CI50 comprises entre 0 μM et 100 μM contre les cellules cancéreuses .
Synthèse de phtalocyanines monoisomères
Ce composé est utilisé dans la synthèse et la caractérisation de phtalocyanines monoisomères 1,8,15,22-substituées (A3B et A2B2) . Les phtalocyanines sont une classe de composés qui ont été largement étudiées pour leurs applications potentielles dans des domaines tels que la thérapie photodynamique, les cellules solaires organiques et les capteurs de gaz .
Synthèse de dyades phtalocyanine-fullerène
En plus de la synthèse de phtalocyanines monoisomères, ce composé est également utilisé dans la synthèse de dyades phtalocyanine-fullerène . Ces dyades ont été étudiées pour leur utilisation potentielle dans les dispositifs photovoltaïques .
Mécanisme D'action
Pyrazoles
This compound contains a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms. Pyrazoles are known for their wide range of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, and antioxidant properties .
Quinolones
The compound also contains a quinolone moiety. Quinolones are a type of synthetic antimicrobial agents with a broad spectrum of antibacterial activity. Some quinolones can inhibit the DNA gyrase or the topoisomerase IV enzyme, thereby inhibiting DNA replication and transcription .
Propriétés
IUPAC Name |
3-[5-(4-bromophenyl)-2-propanoyl-3,4-dihydropyrazol-3-yl]-7-ethoxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3/c1-3-22(28)27-21(13-20(26-27)14-5-8-16(24)9-6-14)18-11-15-7-10-17(30-4-2)12-19(15)25-23(18)29/h5-12,21H,3-4,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGYBQDXSVEPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=C(C=C(C=C4)OCC)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2501495.png)
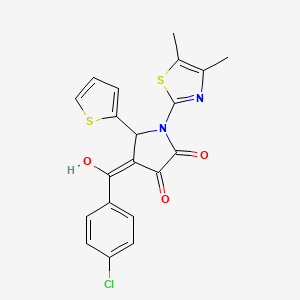
![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)
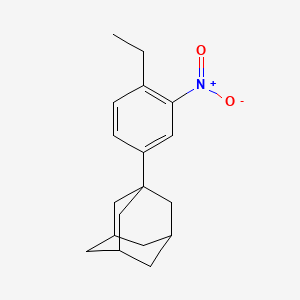
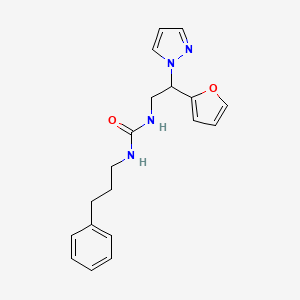

![2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2501505.png)
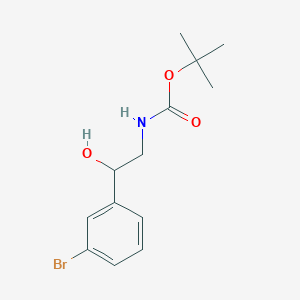

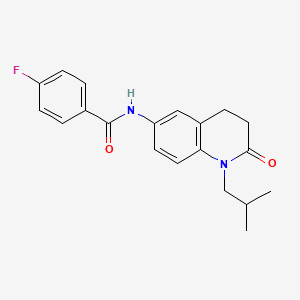
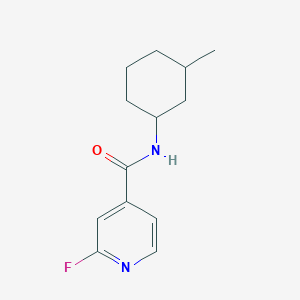
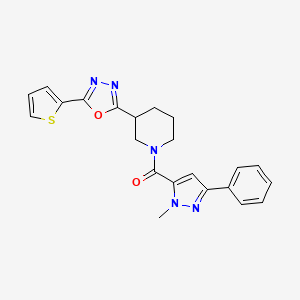
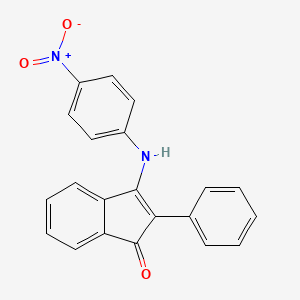
![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2501515.png)
